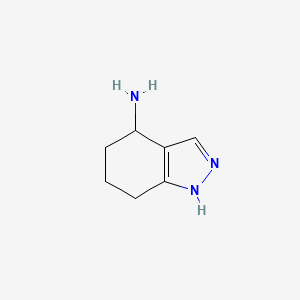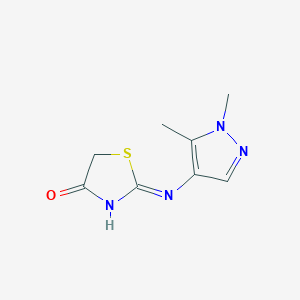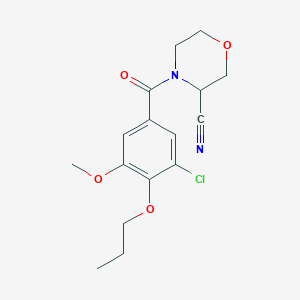
4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile is a synthetic organic compound with the molecular formula C16H19ClN2O4 and a molecular weight of 338.79 g/mol. This compound is characterized by the presence of a morpholine ring, a benzoyl group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-methoxy-4-propoxybenzoic acid with morpholine and subsequent nitrile formation. The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be utilized in the production of specialty chemicals and materials with desired properties
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(3-Chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile can be compared with similar compounds such as:
4-(3-Chloro-5-methoxybenzoyl)morpholine-3-carbonitrile: Lacks the propoxy group, which may affect its reactivity and binding properties.
4-(3-Chloro-4-propoxybenzoyl)morpholine-3-carbonitrile: Lacks the methoxy group, potentially altering its chemical and biological activity.
4-(3-Methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile: Lacks the chlorine atom, which can influence its chemical stability and reactivity
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-(3-chloro-5-methoxy-4-propoxybenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-3-5-23-15-13(17)7-11(8-14(15)21-2)16(20)19-4-6-22-10-12(19)9-18/h7-8,12H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDROUSCEVXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N2CCOCC2C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
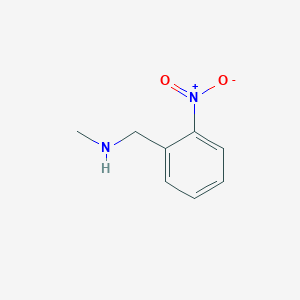
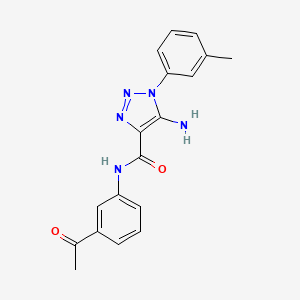
![8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2953626.png)
![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)
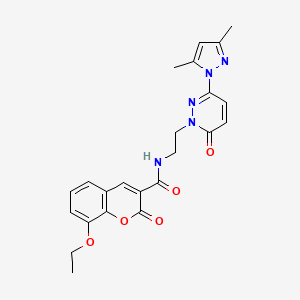
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)
![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
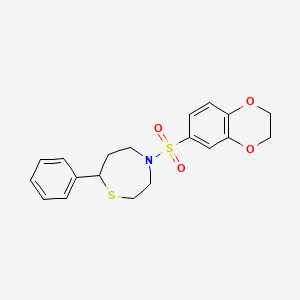
![4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine](/img/structure/B2953639.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)
